molecular formula C17H18BrN2O3P B15026937 dimethyl {[(4-bromophenyl)amino](1H-indol-3-yl)methyl}phosphonate

dimethyl {[(4-bromophenyl)amino](1H-indol-3-yl)methyl}phosphonate

Katalognummer: B15026937
Molekulargewicht: 409.2 g/mol
InChI-Schlüssel: SHMIKTJMPZYLIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl {(4-bromophenyl)aminomethyl}phosphonate is a complex organic compound that features an indole ring, a bromophenyl group, and a phosphonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with dimethyl phosphite under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl {(4-bromophenyl)aminomethyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl {(4-bromophenyl)aminomethyl}phosphonate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of dimethyl {(4-bromophenyl)aminomethyl}phosphonate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the phosphonate group can inhibit certain enzymes by mimicking phosphate groups. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dimethyl {(4-chlorophenyl)aminomethyl}phosphonate
  • Dimethyl {(4-fluorophenyl)aminomethyl}phosphonate
  • Dimethyl {(4-methylphenyl)aminomethyl}phosphonate

Uniqueness

Dimethyl {(4-bromophenyl)aminomethyl}phosphonate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Eigenschaften

Molekularformel

C17H18BrN2O3P

Molekulargewicht

409.2 g/mol

IUPAC-Name

4-bromo-N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]aniline

InChI

InChI=1S/C17H18BrN2O3P/c1-22-24(21,23-2)17(20-13-9-7-12(18)8-10-13)15-11-19-16-6-4-3-5-14(15)16/h3-11,17,19-20H,1-2H3

InChI-Schlüssel

SHMIKTJMPZYLIZ-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(C(C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.